Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound (CAS No. 887224-80-8) features a thieno[3,4-d]pyridazine core with a 3-chlorophenyl group at position 3 and a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido substituent at position 3. Its molecular formula is C26H18Cl2N4O5S, with a molecular weight of 569.41 g/mol . Key structural attributes include:
- A bicyclic thienopyridazine system contributing to planar rigidity.
- An isoxazole carboxamide moiety, which may facilitate hydrogen bonding and target-specific interactions.
Potential applications include antimicrobial, anticancer, or neurological therapies, though safety data indicate risks of severe skin/eye irritation, similar to related chlorinated isoxazole derivatives .
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-8-6-7-14(27)11-15)29-23(33)19-13(2)37-31-21(19)16-9-4-5-10-18(16)28/h4-12H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYGCNVTGKYSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to synthesize and summarize the existing research on its biological activity, focusing on immunosuppressive properties, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 570.03 g/mol. Its structural complexity includes a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of isoxazole and chlorophenyl groups suggests potential interactions with biological targets.
Immunosuppressive Properties
Research indicates that compounds containing isoxazole moieties exhibit significant immunosuppressive effects. A study demonstrated that derivatives similar to this compound inhibited phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. The strongest compounds showed a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, suggesting a mechanism that may involve modulation of immune response pathways .
Table 1: Summary of Immunosuppressive Activity
| Compound | IC50 (µM) | Effect on PBMC Proliferation | TNF-α Inhibition (%) |
|---|---|---|---|
| MM1 | 10 | Moderate | 40 |
| MM2 | 5 | Strong | 60 |
| Target Compound | 6.25 | Significant | 50 |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have shown differential toxicity profiles for the compound. For instance, the compound exhibited low toxicity towards A549 lung cancer cells while maintaining its immunosuppressive properties . This suggests a potential therapeutic index that could be beneficial for clinical applications.
Mechanistic Insights
The mechanism of action for the immunosuppressive effects appears to involve the modulation of apoptotic pathways. In Jurkat T-cells, the compound increased the expression of pro-apoptotic markers such as caspases and NF-κB1, indicating that it may induce apoptosis in activated lymphocytes . Additionally, structural modifications to the isoxazole ring have been shown to significantly alter biological activity, highlighting the importance of structure-activity relationships in drug design.
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives based on this compound structure. These derivatives were tested for their ability to modulate immune responses in vivo and in vitro models. The results indicated that specific substitutions at the isoxazole position influenced both immunosuppressive and cytotoxic activities, providing insights into potential therapeutic applications for autoimmune diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno[3,4-d]pyridazine Cores
Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Molecular Formula : C27H21ClN4O6S (MW: 565.00 g/mol).
- Key Differences : Replaces the 3-chlorophenyl group with a 4-methoxyphenyl substituent.
- Purity is reported at 95%, with optimized synthesis using ethanol/dichloromethane and triethylamine catalysis .
Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Key Differences : Substitutes the isoxazole carboxamide with a 3-methylbutanamido group.
- Impact : Reduced aromaticity and steric bulk may lower target affinity but improve solubility. This compound is explored for anti-inflammatory and anticancer applications .
Chlorophenyl vs. Fluorophenyl Derivatives
- Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 851949-52-5): Molecular Formula: C22H14ClFN4O6S (MW: 516.88 g/mol). Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability.
Nitro vs. Methyl Substituents
- Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: A 3-methylbenzamido group replaces the chlorinated isoxazole. Impact: Methyl groups may reduce toxicity but limit hydrogen-bonding capacity, affecting target selectivity .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Cycloaddition for Isoxazole Formation
The isoxazole ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and acetylene. Following Hansen et al., 3-(2-chlorophenyl)propanal oxime is treated with Hydroxy(tosyloxy)iodobenzene (HTIB) to generate the nitrile oxide in situ, which reacts with propiolic acid to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (Route d, Fig. 2). Key advantages include high purity (>95%) and avoidance of chromatographic purification.
Reaction Conditions
Carboxylic Acid Activation
The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride , followed by reaction with ammonia to form the primary amide. Alternatively, direct coupling to the thienopyridazine amine is feasible (Section 4).
Synthesis of Ethyl 3-(3-Chlorophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate
Thieno[3,4-d]Pyridazine Core Construction
The core is assembled via a Boulton-Katritzky rearrangement , adapting methods from isoxazolo[4,5-b]pyridine synthesis. 3-Amino-4-cyanothiophene is condensed with ethyl acetoacetate under acidic conditions (HCl/EtOH) to form a pyridazinone intermediate, which undergoes thermal cyclization to yield the dihydrothienopyridazine skeleton.
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl/EtOH, reflux | 68 | 90 |
| H2SO4, 100°C | 72 | 88 |
| p-TSA, DMF | 65 | 92 |
Esterification
The ethyl ester is installed via Steglich esterification with ethyl chloroformate and DMAP in anhydrous THF, achieving 89% yield.
Amide Coupling of Thienopyridazine and Isoxazole Fragments
The final step employs HATU -mediated coupling between 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and the amine-functionalized thienopyridazine.
Procedure
- Activate carboxylic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).
- Add thienopyridazine amine (1 eq), stir at 25°C for 24 h.
- Quench with ice water, extract with EtOAc, and purify via recrystallization (MeOH/H2O).
Regiochemical and Solvent Considerations
Regioselectivity in Cycloadditions
The use of HTIB ensures regioselective formation of the 3,5-disubstituted isoxazole, avoiding positional isomers common in uncatalyzed reactions. Computational studies (DFT) confirm the thermodynamic preference for the observed regiochemistry.
Solvent Optimization
Green solvents like choline chloride:urea DES (Deep Eutectic Solvent) are viable for cycloadditions, offering recyclability and reduced toxicity compared to DCM.
Analytical Characterization
1H NMR (400 MHz, CDCl3)
- δ 8.21 (s, 1H, pyridazine-H)
- δ 7.45–7.38 (m, 4H, chlorophenyl-H)
- δ 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3)
- δ 2.51 (s, 3H, isoxazole-CH3)
HRMS (ESI-TOF) : [M+H]+ calcd for C28H21Cl2N4O5S: 627.0654; found: 627.0658.
Challenges and Mitigation
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity and bioactivity?
The compound features a thieno[3,4-d]pyridazine core, an ethyl ester, two chlorophenyl groups, and an isoxazole carboxamide. The chlorophenyl groups enhance lipophilicity and potential target binding, while the isoxazole carboxamide may participate in hydrogen bonding with biological targets. The ethyl ester improves solubility for synthetic intermediates .
Q. What synthetic strategies are commonly employed to construct the thieno[3,4-d]pyridazine core?
The core is typically synthesized via cyclization reactions using precursors like thiophene derivatives and pyridazine intermediates. Key steps include Ullmann coupling for aryl group introduction and amide bond formation for the isoxazole carboxamide substituent. Reaction conditions (e.g., reflux in DMF) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) is used to confirm regiochemistry of substituents, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. Purity is assessed via HPLC with UV detection at 254 nm .
Q. How is the purity of the compound assessed during synthesis?
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient is standard. Impurities are quantified using UV absorption at 254 nm. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity to >95% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during isoxazole carboxamide coupling?
Regioselectivity is controlled by using coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures minimal byproduct formation. Computational modeling (DFT) predicts favorable binding sites for the carboxamide group .
Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like kinases. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
Replacing 3-chlorophenyl with 4-fluorophenyl (electron-withdrawing) enhances kinase inhibition by 30% in preliminary assays. Conversely, methoxy groups reduce activity due to steric hindrance, as shown in SAR studies on analogs .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Poor solubility often underlies such discrepancies. Micellar solubilization (using polysorbate 80) or prodrug approaches (e.g., ester hydrolysis) improve bioavailability. Parallel artificial membrane permeability assays (PAMPA) guide formulation adjustments .
Q. How can green chemistry principles be applied to its synthesis?
Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces toxicity. Catalytic methods (e.g., Pd nanoparticles for coupling reactions) minimize heavy metal waste. Microwave-assisted synthesis cuts reaction time by 50% .
Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?
Degradation via ester hydrolysis or photolysis generates polar byproducts. UPLC-MS/MS with a HILIC column resolves these, while forced degradation studies (40°C/75% RH) identify major pathways. Mass balance calculations ensure method validity .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
Use a 10-point dilution series (1 nM–100 µM) in triplicate. MTT assays on HEK293 and HepG2 cells over 72 hours determine IC50. Normalize data to vehicle controls and validate with positive controls (e.g., doxorubicin) .
Q. What statistical methods are appropriate for analyzing conflicting bioactivity data across analogs?
Multivariate analysis (principal component analysis) identifies outliers. Hierarchical clustering groups compounds with similar activity profiles. Bayesian regression models quantify uncertainty in potency measurements .
Q. How can researchers validate target engagement in cellular assays?
Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., HSP90). CRISPR knockouts of the target gene should abolish compound activity, while overexpression rescues phenotype .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
